Amino leucine
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Overview
Description
It is an α-amino acid, meaning it contains an α-amino group, an α-carboxylic acid group, and a side chain isobutyl group, making it a non-polar aliphatic amino acid . Amino leucine is essential in humans, meaning the body cannot synthesize it and it must be obtained from the diet. It is found in foods that contain protein, such as meats, dairy products, soy products, and beans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino leucine can be synthesized through various methods. One common method is the reductive amination of α-keto acids with ammonia and a reducing agent . For example, pyruvic acid can be treated with ammonia in the presence of sodium borohydride (NaBH4) to produce alanine, a similar amino acid .
Industrial Production Methods
In industrial settings, this compound is often produced through fermentation processes using microorganisms. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified for use in dietary supplements and other applications .
Chemical Reactions Analysis
Types of Reactions
Amino leucine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce keto acids.
Reduction: It can be reduced to form different amino acids.
Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Keto acids.
Reduction: Different amino acids.
Substitution: Halogenated amino acids and other substituted derivatives.
Scientific Research Applications
Amino leucine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: this compound plays a crucial role in protein synthesis and metabolism.
Medicine: It is used in dietary supplements to promote muscle growth and recovery.
Industry: This compound is used in the production of flavor enhancers and as a nutritional supplement in animal feed
Mechanism of Action
Amino leucine exerts its effects by promoting protein biosynthesis through the phosphorylation of the mechanistic target of rapamycin (mTOR) pathway . This pathway is crucial for cell growth and metabolism. This compound activates mTOR, leading to increased protein synthesis and muscle growth.
Comparison with Similar Compounds
Amino leucine is similar to other branched-chain amino acids (BCAAs) such as valine and isoleucine. These amino acids share a similar structure and function in protein synthesis and metabolism . this compound is unique in its ability to activate the mTOR pathway more effectively, making it particularly important for muscle growth and recovery .
Similar Compounds
- Valine
- Isoleucine
- Alanine
- Glycine
- Proline
This compound stands out due to its significant role in muscle protein synthesis and its effectiveness in activating the mTOR pathway .
Properties
CAS No. |
89937-51-9 |
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Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-hydrazinyl-4-methylpentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)3-5(8-7)6(9)10/h4-5,8H,3,7H2,1-2H3,(H,9,10) |
InChI Key |
KGMROVDTWHJSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NN |
Origin of Product |
United States |
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